

# Ensartinib clinical trial results phase 3

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## Compound Focus: Ensartinib

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## Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety results from the ELEVATE trial at a median follow-up of 24 months.

Table 1: Key Efficacy Results [1] [2] [3]

Population	Ensartinib 24-Month DFS	Placebo 24-Month DFS	Hazard Ratio (HR)	P-value
Stage II-III B (Primary Endpoint)	86.4%	53.5%	0.20 (95% CI: 0.11-0.38)	< 0.0001
Intent-to-Treat (ITT; Stage IB-III B)	87.3%	57.2%	0.20 (95% CI: 0.10-0.37)	< 0.0001

Table 2: Key Safety Results [1] [2]

Parameter	Ensartinib Arm	Placebo Arm
Grade 3 or Higher Adverse Events (AEs)	35.8%	18.2%

Parameter	Ensartinib Arm	Placebo Arm
Serious Adverse Events	18.2%	10.2%
Most Common AEs with Ensartinib	Rash, increased ALT/AST, constipation, increased LDH	-

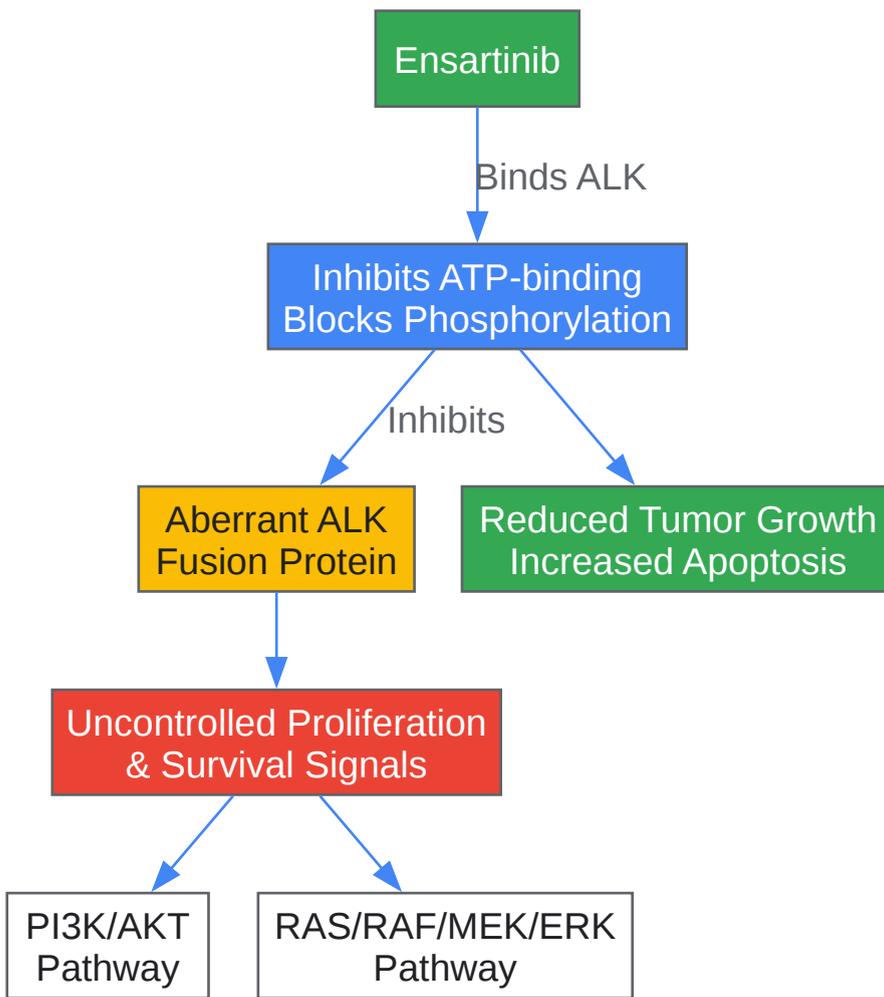
## Detailed Experimental Methodology

For researchers, here are the specific protocols and key design elements of the ELEVATE trial.

- **Study Design:** The ELEVATE trial (NCT05341583) was a **double-blind, randomized, placebo-controlled Phase III study** [1] [2].
- **Patient Population:** It enrolled **274 patients** with completely resected, histologically confirmed stage IB, II, IIIA, or IIIB (AJCC 8th edition) NSCLC that was centrally confirmed as ALK-positive [2] [3].
- **Intervention & Control:** Patients were randomized to receive either **225 mg of ensartinib** or a matching **placebo** once daily [2]. A preplanned treatment duration was **2 years** [2].
- **Unique Design Feature:** Unlike some other adjuvant trials, ELEVATE **permitted patients who had received prior adjuvant chemotherapy**, allowing investigators to assess the activity of **ensartinib** following chemotherapy [1] [3].
- **Primary Endpoint:** The primary endpoint was **Investigator-assessed Disease-Free Survival (DFS)** in the population of patients with stage II-III B disease [2].
- **Assessment Schedule:** Tumor assessments were conducted via CT scans at baseline, every 12 weeks for the first 2 years, and every 24 weeks thereafter until disease recurrence [2].

## Mechanism of Action and Scientific Context

**Ensartinib's** efficacy is rooted in its targeted mechanism of action. The diagram below illustrates how it inhibits the oncogenic ALK signaling pathway.



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### **Ensartinib** Inhibits ALK Oncogenic Signaling

- **Potent ALK Inhibition:** **Ensartinib** is a novel, aminopyridazine-based, small-molecule **tyrosine kinase inhibitor (TKI)** that potently targets ALK [4]. It binds competitively to the **ATP-binding site of the ALK tyrosine kinase domain**, preventing its phosphorylation and activation [5].
- **Broader Kinase Profile:** Besides ALK, **ensartinib** also demonstrates activity against other kinases, including **ROS1, MET, and ABL1**, which may contribute to its efficacy in overcoming some ALK-independent resistance pathways [6] [5].
- **Preclinical Rationale:** **Ensartinib** was designed to be more potent than earlier inhibitors and to be effective against multiple ALK resistance mutations, including **L1196M and C1156Y**, which can arise after crizotinib treatment [4].
- **Activity Against MET:** A case report suggests **ensartinib** may have clinical utility in tumors that develop **MET amplification** as a mechanism of resistance to prior ALK TKIs, supported by its low IC50 value for MET [6].

## Interpretation and Clinical Implications

- **A New Adjuvant Option:** The ELEVATE trial results position **ensartinib** as a **potential new treatment option** for patients with resected, early-stage ALK-positive NSCLC [2].
- **Comparison with Standard of Care:** The 86.4% 24-month DFS rate with **ensartinib** is comparable to the **93.8% 24-month DFS** reported for alectinib in the Phase III ALINA trial, which established the current standard of care [1]. A key difference is that ALINA compared alectinib directly to chemotherapy, while ELEVATE tested **ensartinib** against placebo and allowed prior chemotherapy [1] [3].
- **Role of Chemotherapy:** The similar efficacy outcomes between the two trials, despite the different designs, raise questions about the role of adjuvant chemotherapy when potent, next-generation TKIs are available [1] [3].
- **Safety Considerations:** The safety profile of **ensartinib** was manageable and consistent with previous reports, though it was associated with a higher incidence of grade 3+ adverse events compared to placebo [1] [2]. **Rash and elevated liver enzymes** were notable class-effects, requiring monitoring [7] [4].

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